molecular formula C14H12F2N2O4S B7437895 3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid

3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid

Cat. No. B7437895
M. Wt: 342.32 g/mol
InChI Key: QOOKIUNVRCNFEV-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid (referred to as compound X in Compound X belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies.

Mechanism of Action

Compound X exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, compound X reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Compound X has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. In addition, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Compound X is also metabolized by the liver, which reduces the risk of accumulation in the body.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments. It is easy to synthesize and has a high yield, making it suitable for large-scale production. In addition, its potent anti-inflammatory and analgesic effects make it a valuable tool for studying the inflammatory response and pain pathways. However, there are also limitations to using compound X in lab experiments. Its mechanism of action is not fully understood, and there may be off-target effects that need to be taken into consideration.

Future Directions

There are several future directions for research on compound X. One area of interest is the development of novel formulations that can improve its pharmacokinetic properties and increase its efficacy. Another area of interest is the investigation of its potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects, which could help to optimize its use in drug development.
Conclusion
In conclusion, compound X is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. Its potent anti-inflammatory and analgesic effects, favorable pharmacokinetic profile, and ease of synthesis make it a valuable tool for studying the inflammatory response and pain pathways. Future research on compound X could lead to the development of novel treatments for various inflammatory diseases, improving the quality of life for millions of people worldwide.

Synthesis Methods

Compound X can be synthesized using a multistep process that involves the reaction of 4-fluorobenzaldehyde with 5-fluoropyridine-3-amine to form an intermediate product. The intermediate product is then reacted with a sulfonyl chloride derivative to form the final product, compound X. The synthesis method of compound X has been optimized to yield high purity and high yield of the final product, making it suitable for large-scale production.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in drug development. Its potent anti-inflammatory and analgesic effects make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. In preclinical studies, compound X has been shown to exhibit better efficacy and safety profiles compared to existing 3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid such as diclofenac and ibuprofen.

properties

IUPAC Name

3-(4-fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O4S/c15-10-3-1-9(2-4-10)5-13(14(19)20)18-23(21,22)12-6-11(16)7-17-8-12/h1-4,6-8,13,18H,5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOKIUNVRCNFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CN=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid

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